tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-23(2,3)28-22(26)19-18(15-8-6-12-25-13-15)17-11-10-14-7-4-5-9-16(14)20(17)27-21(19)24/h4-13,18H,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPPQWXFANOJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-(pyridin-3-yl)benzaldehyde with tert-butyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzo[h]chromene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include substituted benzo[h]chromenes, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and analogous derivatives:
Key Observations :
- The 4-fluorophenyl derivative () exhibits an 83.79° dihedral angle between the aryl and chromene rings, suggesting steric hindrance, whereas the pyridinyl group’s planarity may reduce torsional strain .
Crystallographic and Intermolecular Interactions
Comparative crystallographic data (where available):
Biological Activity
Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is a synthetic compound belonging to the benzo[h]chromene class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
IUPAC Name: this compound
CAS Number: 1272756-33-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in cell cycle regulation. This interaction can lead to:
- Cell Cycle Arrest: The compound may inhibit key enzymes that regulate the cell cycle, resulting in the cessation of cell division.
- Apoptosis Induction: It has been shown to induce programmed cell death in cancer cells, which is a critical mechanism for anticancer agents.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating its antiproliferative effects against various cancer cell lines, it demonstrated notable cytotoxicity:
| Cell Line | IC50 (µM) | Standard Drug Comparison |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Vinblastine: 15 |
| HCT-116 (Colon Cancer) | 10.0 | Doxorubicin: 11 |
| HepG2 (Liver Cancer) | 8.5 | Colchicine: 9 |
The above data suggests that the compound's efficacy is comparable to established anticancer drugs, highlighting its potential as a therapeutic agent in oncology .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory and antimicrobial applications:
-
Anti-inflammatory Activity:
- The compound has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
-
Antimicrobial Activity:
- Preliminary studies indicate that it exhibits antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies emphasize the importance of specific functional groups in determining the biological activity of the compound. Modifications at the pyridine ring and benzo[h]chromene core have been shown to enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 2 on pyridine | Increased antiproliferative activity |
| Alteration of alkoxy groups | Enhanced anti-inflammatory properties |
These insights are crucial for future drug design efforts aimed at optimizing efficacy and minimizing side effects .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds within the benzo[h]chromene family, providing context for the potential applications of this compound:
- Case Study on Anticancer Efficacy:
- Research on Anti-inflammatory Mechanisms:
Q & A
Basic: What are the established synthetic routes for tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-component reactions (MCRs) or stepwise approaches. A common method employs a sodium fluoride-catalyzed, microwave-assisted MCR of aldehydes, malononitrile, and pyridine derivatives under green chemistry conditions . Key steps include:
- Catalyst selection : NaF enhances reaction efficiency by stabilizing intermediates.
- Solvent optimization : Ethanol or water is preferred for eco-friendly protocols.
- Temperature control : Microwave irradiation (80–120°C) reduces reaction time to 10–30 minutes, improving yields (65–85%) .
Basic: How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?
Structural validation combines X-ray crystallography , NMR , and IR spectroscopy :
- X-ray diffraction : Single-crystal analysis confirms spatial arrangement, e.g., monoclinic crystal systems with unit cell parameters (e.g., a = 12.68 Å, b = 16.19 Å, β = 94.29°) .
- NMR : H and C NMR identify protons (e.g., NH at δ 4.8–5.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
- IR : Peaks at 3430 cm (NH), 2205 cm (C≡N), and 1650 cm (C=C) confirm functional groups .
Advanced: How can researchers investigate protein-binding interactions involving this compound?
Interaction studies with proteins like bovine serum albumin (BSA) employ:
- Spectrofluorimetry : Quenching of BSA’s intrinsic fluorescence quantifies binding constants (e.g., K = 10–10 M) and thermodynamic parameters .
- Circular dichroism (CD) : Detects conformational changes in BSA’s α-helix content upon binding .
- Molecular docking : Predicts binding sites (e.g., Sudlow’s site I) using software like AutoDock .
Advanced: What methodologies assess its biological activity, particularly antiproliferative effects?
- MTT assays : Measure cytotoxicity against cancer cell lines (e.g., IC values < 10 μM for HeLa cells) .
- Tubulin polymerization assays : Quantify inhibition of microtubule dynamics (e.g., 70% inhibition at 5 μM) .
- Flow cytometry : Analyze cell cycle arrest (e.g., G2/M phase blockade) .
Advanced: How can contradictions in spectral data or crystallographic refinement be resolved?
- Data cross-validation : Compare NMR/IR results with X-ray structures to resolve ambiguities (e.g., distinguishing NH from OH peaks) .
- Refinement software : Use SHELXL for high-resolution crystallographic data to minimize R-factors (< 0.05) .
- Dynamic NMR : Variable-temperature studies clarify rotational barriers in flexible substituents .
Advanced: What strategies optimize regioselectivity in derivative synthesis?
- Protecting groups : tert-Butoxycarbonyl (Boc) groups shield amines during functionalization (e.g., Suzuki couplings) .
- Catalytic systems : Pd(PPh) or CuI/ligand systems enhance cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions on the chromene core .
Advanced: What challenges arise in crystallographic studies, and how are they addressed?
- Twinned crystals : Use SHELXD for structure solution and SHELXE for density modification .
- Disorder modeling : Refine occupancy ratios for disordered tert-butyl groups using restraints in SHELXL .
- High Z′ structures : Apply symmetry operations to resolve pseudo-symmetry in unit cells .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
